

# Use of Reactive red 45 in wastewater treatment studies

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## Compound of Interest

Compound Name: *Reactive red 45*

Cat. No.: *B1210583*

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An in-depth guide to the application of **Reactive Red 45** in wastewater treatment research, providing detailed protocols and data for scientists and professionals in drug development and environmental research.

**Reactive Red 45**, a widely used azo dye in the textile industry, is a common and persistent pollutant in industrial wastewater. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods, necessitating the development of advanced and effective removal technologies. This document provides a comprehensive overview of the application of **Reactive Red 45** as a model pollutant in wastewater treatment studies, focusing on advanced oxidation processes (AOPs), adsorption, and biodegradation. Detailed experimental protocols, quantitative data summaries, and visual representations of workflows and degradation pathways are presented to aid researchers in this field.

## Data Presentation

The following tables summarize the quantitative data from various studies on the removal of **Reactive Red 45** from aqueous solutions.

Table 1: Advanced Oxidation Processes (AOPs) for **Reactive Red 45** Degradation

| Treatment Process                           | Initial Dye Conc. (mg/L) | Catalyst/Oxidant Conc.   | pH  | Time    | Degradation Efficiency (%) | Reference |
|---|--------------------------|--|-----|---------|----------------------------|-----------|
| Photo-Fenton                                | $3.33 \times 10^{-5}$ M  | [FeSO <sub>4</sub> ] = $3.33 \times 10^{-5}$ M, H <sub>2</sub> O <sub>2</sub> = 1.0 mL | 2.9 | 7 min   | 65.25 (mineralization)     | [1]       |
| UV/H <sub>2</sub> O <sub>2</sub>            | 50                       | H <sub>2</sub> O <sub>2</sub> = 1 mL/L   | -   | 180 min | 88.85                      | [2][3]    |
| UV/H <sub>2</sub> O <sub>2</sub>            | 100                      | H <sub>2</sub> O <sub>2</sub> = 1 mL/L   | -   | 180 min | 77.7                       | [2][3]    |
| Gamma/H <sub>2</sub> O <sub>2</sub>         | 50                       | H <sub>2</sub> O <sub>2</sub> = 1 mL/L   | -   | 2 kGy   | 100                        | [2][3]    |
| Gamma/H <sub>2</sub> O <sub>2</sub>         | 100                      | H <sub>2</sub> O <sub>2</sub> = 1 mL/L   | -   | 2 kGy   | 93.82                      | [2][3]    |
| Fenton                                      | 200                      | [Fe <sup>2+</sup> ] = 75 mg/L, [H <sub>2</sub> O <sub>2</sub> ] = 400 mg/L             | 3   | 30 min  | 99.9 (Color), 91.1 (COD)   |           |
| Solar Photocatalysis (TiO <sub>2</sub> /XG) | 25                       | 25 mg/L TiO <sub>2</sub> /XG, 400 mg/L H <sub>2</sub> O <sub>2</sub>                   | 5   | 120 min | 92.5                       | [4]       |

Table 2: Adsorption of **Reactive Red 45**

| Adsorbent                                 | Initial Dye Conc. (mg/L) | Adsorbent Dose (g/L) | pH   | Contact Time (min) | Removal Efficiency (%) | Reference |
|---|--------------------------|----------------------|------|--------------------|------------------------|-----------|
| Activated Carbon (from Catha edulis stem) | 50.4                     | 10.5                 | 3.05 | 38.79              | 94.5                   |           |

Table 3: Biodegradation of Reactive Red Dyes

| Microorganism               | Dye          | Initial Dye Conc. (mg/L) | Incubation Time (days) | Degradation Efficiency (%) | Reference           |
|-----------------------------|--------------|--------------------------|------------------------|----------------------------|---------------------|
| Aspergillus niger           | Red HE7B     | -                        | 5                      | 94                         | <a href="#">[5]</a> |
| Mucor racemosus             | Yellow FN2R  | -                        | 5                      | 92                         | <a href="#">[5]</a> |
| Bacterial Isolate 1         | Reactive Red | 250                      | 2.5                    | 93.59                      | <a href="#">[6]</a> |
| Bacterial Isolate 2         | Reactive Red | 250                      | 2.5                    | 91.55                      | <a href="#">[6]</a> |
| Pseudomonas sp. isolate 131 | Reactive Red | -                        | 4                      | 95.6                       | <a href="#">[7]</a> |

## Experimental Protocols

This section provides detailed methodologies for key experiments involving the treatment of **Reactive Red 45**.

## Preparation of Reactive Red 45 Stock Solution

- Objective: To prepare a concentrated stock solution of **Reactive Red 45** for subsequent experiments.
- Materials:
  - **Reactive Red 45** dye powder
  - Distilled or deionized water
  - Volumetric flask (e.g., 1000 mL)
  - Analytical balance
- Protocol:
  1. Accurately weigh a specific amount of **Reactive Red 45** powder (e.g., 1.0 g) using an analytical balance.
  2. Transfer the powder to a 1000 mL volumetric flask.
  3. Add a small amount of distilled water to the flask and dissolve the dye powder by swirling.
  4. Once the dye is completely dissolved, fill the flask to the mark with distilled water.
  5. Stopper the flask and invert it several times to ensure a homogeneous solution. This will result in a 1000 mg/L stock solution.
  6. Store the stock solution in a dark, cool place to prevent photodegradation.
  7. Prepare working solutions of desired concentrations by diluting the stock solution with distilled water.

## General Protocol for AOPs (Photo-Fenton as an Example)

- Objective: To degrade **Reactive Red 45** using the Photo-Fenton process.

- Materials:
  - **Reactive Red 45** working solution
  - Ferrous sulfate ( $\text{FeSO}_4$ ) solution
  - Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) solution (e.g., 30%)
  - Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) and Sodium hydroxide ( $\text{NaOH}$ ) for pH adjustment
  - Photoreactor with a visible light source
  - Magnetic stirrer and stir bar
  - pH meter
  - Spectrophotometer
- Protocol:
  1. Take a known volume of the **Reactive Red 45** working solution in the photoreactor.
  2. Adjust the pH of the solution to the desired value (e.g., 2.9) using  $\text{H}_2\text{SO}_4$  or  $\text{NaOH}$ .[\[1\]](#)
  3. Add the required amount of  $\text{FeSO}_4$  solution to achieve the desired catalyst concentration (e.g.,  $3.33 \times 10^{-5}$  M).[\[1\]](#)
  4. Turn on the magnetic stirrer to ensure the solution is well-mixed.
  5. Add the required volume of  $\text{H}_2\text{O}_2$  solution (e.g., 1.0 mL) to initiate the reaction.[\[1\]](#)
  6. Turn on the visible light source to start the photocatalytic reaction.
  7. Withdraw samples at regular time intervals (e.g., every 1 minute).
  8. Immediately quench the reaction in the collected samples by adding a suitable quenching agent (e.g., sodium sulfite) to stop the degradation process.

9. Measure the absorbance of the samples at the maximum wavelength of **Reactive Red 45** (around 540 nm) using a spectrophotometer.
10. Calculate the degradation efficiency using the formula:  $\text{Degradation (\%)} = [(A_0 - A_t) / A_0] \times 100$  where  $A_0$  is the initial absorbance and  $A_t$  is the absorbance at time  $t$ .

## General Protocol for Adsorption Studies

- Objective: To determine the removal efficiency of **Reactive Red 45** using an adsorbent.
- Materials:
  - **Reactive Red 45** working solution
  - Adsorbent (e.g., activated carbon)
  - Conical flasks or beakers
  - Shaker or magnetic stirrer
  - pH meter
  - Centrifuge or filtration setup
  - Spectrophotometer
- Protocol:
  1. Add a known amount of adsorbent (e.g., 10.5 g/L) to a series of flasks containing a fixed volume of **Reactive Red 45** solution of a specific concentration (e.g., 50.4 mg/L).
  2. Adjust the pH of the solutions to the desired value (e.g., 3.05).
  3. Place the flasks on a shaker and agitate at a constant speed for a predetermined contact time (e.g., 38.79 min).
  4. After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

5. Measure the absorbance of the supernatant/filtrate at the maximum wavelength of **Reactive Red 45**.

6. Calculate the removal efficiency using the formula mentioned in the AOP protocol.

## General Protocol for Biodegradation Studies

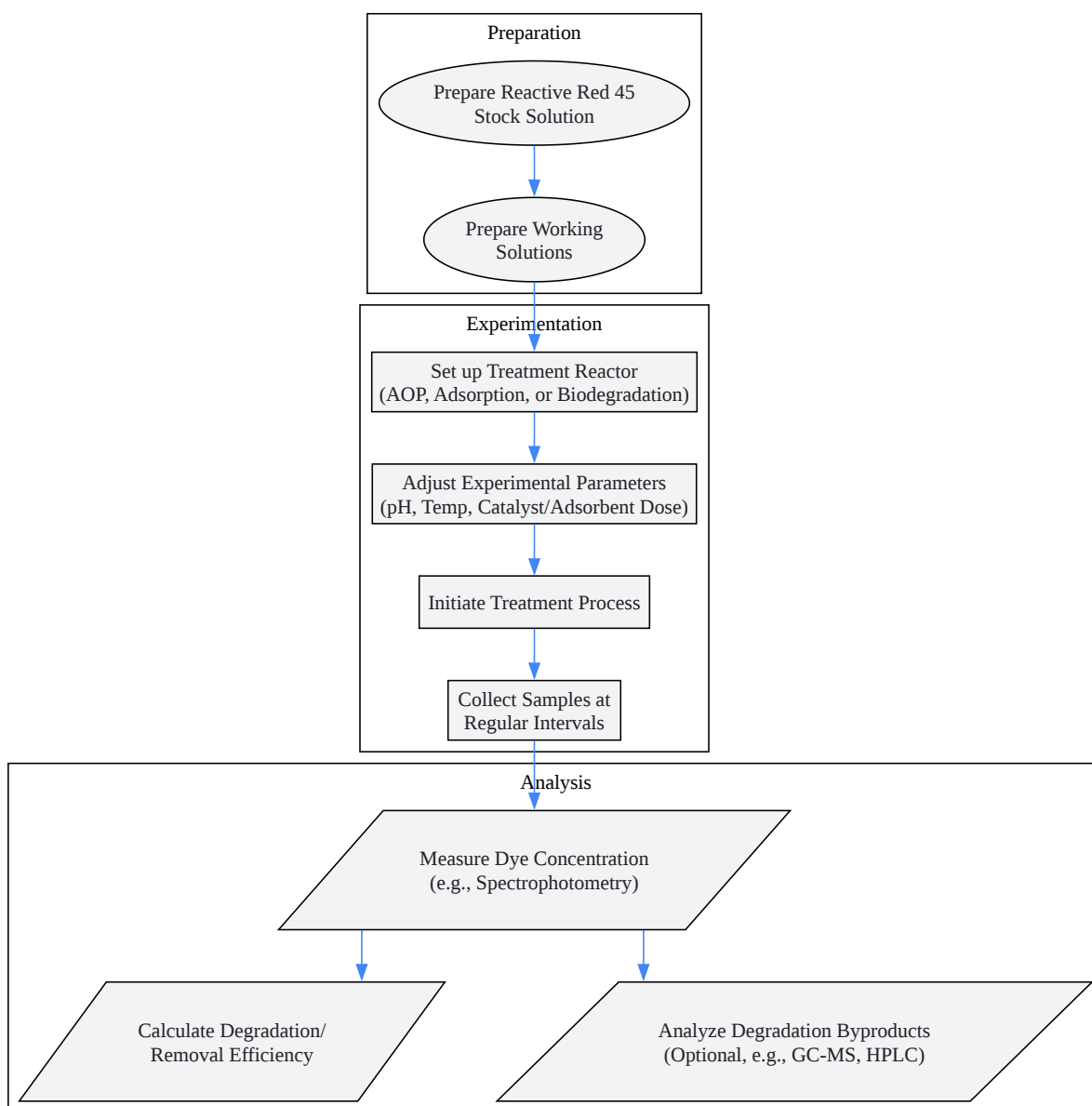
- Objective: To assess the ability of a microorganism to degrade **Reactive Red 45**.
- Materials:
  - Microorganism culture (bacterial or fungal)
  - Nutrient broth or a suitable growth medium
  - **Reactive Red 45** working solution
  - Incubator shaker
  - Centrifuge
  - Spectrophotometer
- Protocol:
  1. Inoculate the microorganism into a sterile nutrient medium and grow it to a desired cell density.
  2. Add a specific concentration of **Reactive Red 45** (e.g., 250 mg/L) to the microbial culture. [\[6\]](#)
  3. Incubate the flasks in an incubator shaker at a specific temperature (e.g., 36°C) and agitation speed for a certain period (e.g., up to 60 hours). [\[6\]](#)
  4. Withdraw samples at regular intervals.
  5. Centrifuge the samples to separate the microbial biomass from the supernatant.
  6. Measure the absorbance of the supernatant to determine the remaining dye concentration.

7. Calculate the decolorization efficiency.

## Visualizations

### Experimental Workflow for Wastewater Treatment Studies

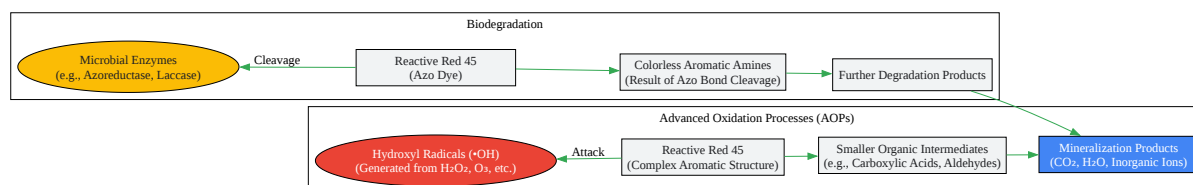




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Caption: Experimental workflow for a typical wastewater treatment study.

## Generalized Degradation Pathway of Reactive Red 45



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Caption: Generalized degradation pathways for **Reactive Red 45**.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)